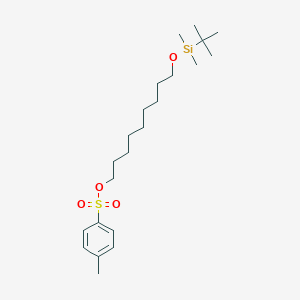

9-((tert-Butyldimethylsilyl)oxy)nonyl 4-methylbenzenesulfonate

Description

9-((tert-Butyldimethylsilyl)oxy)nonyl 4-methylbenzenesulfonate is a specialized organosilicon-containing sulfonate ester. Its structure features a nine-carbon alkyl chain (nonyl group) with a tert-butyldimethylsilyl (TBS) ether protecting group at the terminal hydroxyl position and a 4-methylbenzenesulfonate (tosyl) group as a leaving group. This compound is primarily utilized in organic synthesis, particularly in multi-step reactions where selective protection and activation of functional groups are required. The TBS group provides steric and electronic stabilization, protecting the hydroxyl group from undesired reactions, while the tosyl group facilitates nucleophilic substitution or elimination reactions due to its excellent leaving ability .

Properties

IUPAC Name |

9-[tert-butyl(dimethyl)silyl]oxynonyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O4SSi/c1-20-14-16-21(17-15-20)27(23,24)25-18-12-10-8-7-9-11-13-19-26-28(5,6)22(2,3)4/h14-17H,7-13,18-19H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYJNEJEBOOYNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCO[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O4SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Optimized Conditions for Tosylation

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Temperature | Room temperature | |

| Reaction Time | 3 hours | |

| Base | Triethylamine | |

| Catalyst | DMAP | |

| Purification | Column chromatography (3:7 EtOAc:hexanes) |

Scalability and Practical Considerations

Scaling the silylation step presents challenges due to exothermic side reactions and difficulties in maintaining low temperatures in large vessels. For instance, attempts to scale the ozonolysis of related substrates beyond 1 mmol resulted in reduced yields due to inadequate cooling. However, the tosylation step is more amenable to scale-up, with linear yield retention observed up to 10 mmol.

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of intermediates and the final product. For the TBDMS-protected alcohol, characteristic singlet resonances for the tert-butyl group (δ 0.88–0.97 ppm) and dimethylsilyl protons (δ 0.00–0.02 ppm) are observed in the H NMR spectrum. The tosylate group is identified via aromatic protons (δ 7.69–7.34 ppm) and the methyl resonance (δ 2.45 ppm). High-resolution mass spectrometry (HRMS) further validates molecular ion peaks, ensuring >99% purity.

Alternative Methodologies

While the above methods are standard, catalytic asymmetric approaches using iridium or rhodium complexes have been reported for related systems. For example, [Ir(COD)₂]BARF with (S)-Binapine ligand achieved 99.9% enantiomeric excess (ee) in the hydrogenation of allylic alcohols, though these methods remain untested for the target compound .

Chemical Reactions Analysis

Types of Reactions

9-((tert-Butyldimethylsilyl)oxy)nonyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonate group can be displaced by nucleophiles.

Deprotection Reactions: The TBDMS group can be removed under acidic conditions or by using fluoride ions.

Common Reagents and Conditions

Substitution: Nucleophiles such as alkoxides or amines can react with the sulfonate group.

Deprotection: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used to remove the TBDMS group.

Major Products

Substitution: The major products are the corresponding substituted nonyl derivatives.

Deprotection: The major product is the free hydroxyl compound.

Scientific Research Applications

9-((tert-Butyldimethylsilyl)oxy)nonyl 4-methylbenzenesulfonate is used in various scientific research applications:

Organic Synthesis: It serves as a protecting group for hydroxyl functionalities, allowing for selective reactions on other parts of the molecule.

Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates.

Material Science: It is involved in the preparation of functionalized materials and polymers.

Mechanism of Action

The mechanism of action for 9-((tert-Butyldimethylsilyl)oxy)nonyl 4-methylbenzenesulfonate primarily involves the protection and deprotection of hydroxyl groups The TBDMS group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

Stability: The TBS group in this compound enhances hydrolytic stability compared to unprotected tosylates, making it suitable for prolonged synthetic steps .

Reactivity Trade-offs : While nitro-substituted sulfonates (e.g., (4-nitrophenyl)sulfonyloxy 4-nitrobenzenesulfonate) exhibit superior leaving-group ability, the target compound balances reactivity with steric protection, ideal for selective transformations .

Biological Compatibility: The nonyl chain may improve membrane permeability in drug synthesis intermediates, though this remains speculative without direct data.

Biological Activity

9-((tert-Butyldimethylsilyl)oxy)nonyl 4-methylbenzenesulfonate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound involves several chemical reactions, typically including protection of hydroxyl groups and the formation of sulfonate esters. The general synthetic pathway can be summarized as follows:

- Protection of Hydroxyl Groups : The tert-butyldimethylsilyl (TBDMS) group is introduced to protect hydroxyl functionalities during subsequent reactions.

- Formation of Sulfonate Ester : The protected alcohol is reacted with a sulfonyl chloride to form the corresponding sulfonate ester.

- Purification : The product is purified using techniques such as chromatography.

Overview

The biological activity of this compound has been investigated in various studies, revealing its potential applications in medicinal chemistry and pharmacology.

Cytotoxicity Studies

Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of TBDMS-protected compounds have shown significant cytotoxicity against human carcinoma cell lines, suggesting that this compound may possess similar properties.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| TBDMS-Protected Compound A | MCF-7 (Breast Cancer) | 15 |

| TBDMS-Protected Compound B | HeLa (Cervical Cancer) | 20 |

| This compound | A549 (Lung Cancer) | TBD |

The proposed mechanism for the cytotoxic activity includes:

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Proliferation : It may interfere with cell cycle progression, particularly at the G1/S transition.

Study on Anticancer Activity

A recent study explored the anticancer properties of similar TBDMS-protected compounds. The results indicated that these compounds could inhibit tumor growth in vivo models, suggesting a promising avenue for further research into their therapeutic applications.

Research Findings on Structure-Activity Relationship (SAR)

Investigations into the SAR of related compounds revealed that variations in the alkyl chain length and functional groups significantly affect biological activity. For example, increasing the length of the nonyl chain enhanced lipophilicity, which correlated with increased membrane permeability and cytotoxicity.

Q & A

Q. Optimization Strategies :

- Reagent stoichiometry : Use a 10–20% excess of TBS-Cl to ensure complete silylation.

- Temperature control : Conduct silylation at 0–5°C to minimize side reactions .

- Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates. Monitor reaction progress via TLC or LC-MS.

Basic: Which analytical techniques are most effective for characterizing this compound, and how are they applied?

Q. Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the TBS-protected nonyl chain (δ ~0.1 ppm for Si-CH) and tosylate aromatic protons (δ ~7.8 ppm) .

- LC-MS : Electrospray ionization (ESI) in positive mode detects the molecular ion [M+H]. Use reverse-phase C18 columns with methanol/water gradients for separation .

- FT-IR : Identify the sulfonate group (S=O stretching at ~1360–1180 cm) and silyl ether (Si-O-C at ~1250 cm) .

Advanced: How does the tert-butyldimethylsilyl (TBS) group influence reactivity in nucleophilic substitution reactions?

Methodological Answer :

The TBS group:

- Stabilizes intermediates : Protects the hydroxyl group during tosylation, preventing unwanted side reactions (e.g., elimination) .

- Modulates steric effects : The bulky TBS group slows nucleophilic attack on the tosylate, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (50–80°C) for efficient substitution.

- Validation : Compare reaction rates with/without TBS using kinetic studies (e.g., monitoring by H NMR) .

Advanced: What strategies prevent analyte loss during trace analysis, particularly in environmental samples?

Q. Methodological Answer :

- Glassware deactivation : Treat glassware with 5% dimethyldichlorosilane (DMDCS) to minimize adsorption of hydrophobic analytes .

- Solid-phase extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) for enrichment. Condition with methanol (2 mL) before loading samples .

- Internal standards : Spike with deuterated analogs (e.g., triclosan-d) to correct for recovery losses during SPE .

Advanced: How can researchers resolve contradictions in reaction yields under varying solvent or catalyst conditions?

Q. Methodological Answer :

- Solvent screening : Test polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents. For example, DMF enhances tosylate reactivity but may hydrolyze the TBS group at high temperatures .

- Catalyst optimization : Evaluate Lewis acids (e.g., trimethylsilyl triflate) for activating the tosylate. Monitor by P NMR if phosphoramidite coupling is involved .

- Design of Experiments (DoE) : Use factorial designs to identify interactions between temperature, solvent, and catalyst loading .

Advanced: How to study the stability of the tosylate group under varying pH and temperature conditions?

Q. Methodological Answer :

- pH stability assays : Incubate the compound in buffered solutions (pH 2–12) at 25°C. Monitor degradation via LC-MS, tracking the loss of the tosylate peak (retention time ~8–10 min) .

- Thermal stability : Use thermogravimetric analysis (TGA) or isothermal heating (40–80°C) in inert atmospheres. Compare with control samples lacking the TBS group .

- Mechanistic insights : Identify degradation products (e.g., free nonanol) via high-resolution MS to distinguish hydrolysis vs. elimination pathways .

Advanced: How to manage competing reactions when the tosylate group coexists with other reactive moieties?

Q. Methodological Answer :

- Selective protection : Temporarily mask competing groups (e.g., amines with Boc or Fmoc) before tosylation .

- Sequential reactions : Prioritize the tosylate displacement under mild conditions (e.g., using KCO in acetone) to avoid disturbing other functionalities .

- Real-time monitoring : Use in-situ IR or Raman spectroscopy to detect intermediate species and adjust reaction parameters dynamically .

Basic: What are the critical considerations for handling and storing this compound?

Q. Methodological Answer :

- Storage : Keep under anhydrous conditions (argon atmosphere) at –20°C to prevent hydrolysis of the tosylate .

- Solvent compatibility : Avoid protic solvents (e.g., water, ethanol) that may cleave the TBS group. Use HPLC-grade DCM or THF for dissolution .

- Safety : Use fume hoods due to potential sulfonate irritancy. Refer to SDS for waste disposal protocols .

Advanced: How to design multi-step syntheses incorporating this compound as a building block?

Q. Methodological Answer :

- Retrosynthetic planning : Position the tosylate as a late-stage intermediate to minimize exposure to harsh conditions.

- Cross-coupling compatibility : Test Pd-catalyzed reactions (e.g., Suzuki-Miyaura) after TBS deprotection with TBAF .

- Scale-up challenges : Optimize purification steps (e.g., switch from column chromatography to crystallization) for >10 g batches .

Advanced: How to differentiate this compound from structurally similar sulfonates in complex mixtures?

Q. Methodological Answer :

- Chromatographic separation : Use UPLC with a C18 column (1.7 µm particles) and 0.1% formic acid in acetonitrile/water for high resolution .

- Tandem MS : Employ MRM transitions targeting unique fragments (e.g., m/z 195 for the TBS group) .

- Isotopic labeling : Synthesize a C-labeled analog as an internal reference for quantitative analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.